REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[N:2]=1.FC(F)(F)C(O)=O.C(Cl)[Cl:32]>>[ClH:32].[N:11]1([C:3]2[CH:4]=[CH:5][C:10]3[C:1](=[CH:6][CH:7]=[CH:8][CH:9]=3)[N:2]=2)[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]1 |f:3.4|
|
Name
|
|
Quantity
|
201 mg
|
Type
|
reactant
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in THF
|
Type
|
CUSTOM
|
Details
|
evaporated again
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF
|
Type
|
ADDITION
|
Details
|
4N HCl in 1,4-dioxane was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the hydrochloride salt which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCNCC1)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |